methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
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Overview
Description
Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom and an oxazine ring fused with an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate typically involves multi-step organic reactions. One common method includes the bromination of an imidazole precursor followed by cyclization to form the oxazine ring. The final step involves esterification to introduce the methyl acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The imidazole and oxazine rings can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation can produce imidazole N-oxides .
Scientific Research Applications
Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways .
Mechanism of Action
The mechanism of action of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine: Shares a similar core structure but differs in the position of the bromine atom and the presence of the dihydro group.
Imidazole Derivatives: Various imidazole derivatives with different substituents and ring structures can be compared based on their chemical properties and applications .
Uniqueness
Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Biological Activity
Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H11BrN2O3 and a molecular weight of approximately 275.10 g/mol. The compound features an imidazo and oxazine core structure, which is critical for its biological activity. The presence of a bromo substituent enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of imidazo[4,3-c][1,4]oxazines have shown effectiveness against various bacterial strains. Studies have demonstrated that the structural modifications in such compounds can lead to enhanced antimicrobial potency.
Compound | Activity | Reference |
---|---|---|
Methyl 2-{3-bromo-5H,6H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate | Antimicrobial | |
Methyl 2-bromo-5H-imidazo[2,1-c][1,4]oxazine | Antimicrobial | |
Methyl 3-bromo-5H-imidazo[4,3-c][1,4]oxazine | Antitumor |
Antitumor Activity
The compound also shows promise as an antitumor agent. Its structural similarity to known anticancer drugs suggests potential efficacy in inhibiting tumor growth. Preliminary studies indicate that this compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Synthesis Methods
The synthesis of this compound typically involves bromination reactions followed by esterification processes. Common methods include:
- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane to introduce the bromo group.
- Esterification : Reacting the resulting compound with methyl acetate under acidic conditions to form the final ester product.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study published in Journal of Medicinal Chemistry reported on the synthesis of various imidazo derivatives and their biological evaluation against cancer cell lines. The findings indicated that structural variations significantly influenced the compounds' cytotoxicity profiles .
- Another research highlighted the importance of substituent positioning on imidazo compounds for enhancing their antimicrobial activity. It was found that specific modifications could lead to increased efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C9H11BrN2O3 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-(3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetate |
InChI |
InChI=1S/C9H11BrN2O3/c1-14-8(13)4-6-7-5-15-3-2-12(7)9(10)11-6/h2-5H2,1H3 |
InChI Key |
QSUHOAGFBVUVCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2COCCN2C(=N1)Br |
Origin of Product |
United States |
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